molecular formula C13H11N3O3 B2516334 N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzofuran-2-carboxamide CAS No. 1207011-17-3

N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzofuran-2-carboxamide

Cat. No.: B2516334
CAS No.: 1207011-17-3
M. Wt: 257.249
InChI Key: RAUKNNVGKRMMGF-UHFFFAOYSA-N
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Description

N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzofuran-2-carboxamide is a synthetic organic compound that belongs to the class of oxadiazole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of both the oxadiazole and benzofuran moieties in the structure suggests that this compound may exhibit unique pharmacological properties.

Biochemical Analysis

Biochemical Properties

N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzofuran-2-carboxamide plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, thereby exhibiting antibacterial properties . Additionally, this compound can bind to specific proteins, altering their conformation and function, which can lead to changes in cellular processes .

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to inhibit the proliferation of cancer cells by interfering with the NF-κB signaling pathway, leading to apoptosis . Moreover, this compound can alter gene expression profiles, resulting in changes in cellular metabolism and function .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. It binds to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation. For instance, it can inhibit the activity of protein-tyrosine phosphatase 1B (PTP1B), which plays a role in regulating insulin signaling . Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but it can degrade over time, leading to a decrease in its biological activity . Long-term exposure to this compound in in vitro and in vivo studies has revealed potential effects on cellular function, including changes in cell viability and proliferation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects, such as antibacterial and anticancer activities . At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing significant toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which catalyzes its hydroxylation and subsequent conjugation with sulfate or glucuronide . These metabolic processes play a crucial role in the compound’s biotransformation and elimination from the body . Additionally, the compound can affect metabolic flux and metabolite levels, influencing overall cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. For example, it can be transported across cell membranes by organic anion transporters (OATs) and organic cation transporters (OCTs) . Once inside the cells, the compound can bind to intracellular proteins, affecting its localization and accumulation .

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it has been observed to localize in the nucleus, where it can interact with transcription factors and influence gene expression . Additionally, its localization in the mitochondria can affect cellular energy metabolism and apoptosis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzofuran-2-carboxamide typically involves the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting an amidoxime with a carboxylic acid derivative, such as an ester or anhydride, under basic conditions.

    Coupling with Benzofuran-2-carboxylic Acid: The oxadiazole intermediate is then coupled with benzofuran-2-carboxylic acid using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in an appropriate solvent like dichloromethane.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve continuous flow synthesis techniques and the use of automated reactors to ensure consistent quality and efficiency.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the oxadiazole ring, forming a carboxylic acid derivative.

    Reduction: Reduction of the oxadiazole ring can lead to the formation of amine derivatives.

    Substitution: The benzofuran moiety can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Carboxylic acid derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated or nitro-substituted benzofuran derivatives.

Scientific Research Applications

Comparison with Similar Compounds

  • N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzofuran-2-carboxylate
  • N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzofuran-2-carboxamide
  • N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzofuran-2-carboxylic acid

Comparison:

  • Uniqueness: The presence of both the oxadiazole and benzofuran moieties in this compound makes it unique compared to other similar compounds. This dual functionality can lead to enhanced biological activity and specificity.
  • Activity Profile: While similar compounds may share some biological activities, the specific substitution pattern and functional groups in this compound can result in distinct pharmacological properties.

This detailed overview should provide a comprehensive understanding of this compound, its synthesis, reactions, applications, and comparison with similar compounds

Properties

IUPAC Name

N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O3/c1-8-15-12(19-16-8)7-14-13(17)11-6-9-4-2-3-5-10(9)18-11/h2-6H,7H2,1H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAUKNNVGKRMMGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)CNC(=O)C2=CC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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